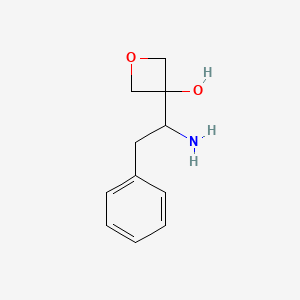

3-(1-Amino-2-phenylethyl)oxetan-3-ol

Description

Properties

IUPAC Name |

3-(1-amino-2-phenylethyl)oxetan-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c12-10(11(13)7-14-8-11)6-9-4-2-1-3-5-9/h1-5,10,13H,6-8,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INOSOYZQWITNOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C(CC2=CC=CC=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

3-(1-Amino-2-phenylethyl)oxetan-3-ol undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and specific catalysts to facilitate the reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they typically involve modifications to the chemical structure of this compound.

Scientific Research Applications

3-(1-Amino-2-phenylethyl)oxetan-3-ol has a wide range of scientific research applications. In chemistry, it is used as a reagent in various chemical reactions and synthesis processes. In biology, it is studied for its potential biological activity and effects on living organisms. In medicine, this compound is researched for its potential therapeutic applications, including its effects on specific biological pathways and molecular targets. Additionally, in industry, this compound is used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Structural Analogs and Key Differences

The following table compares 3-(1-Amino-2-phenylethyl)oxetan-3-ol with structurally related oxetane derivatives:

Key Observations :

- Steric Effects: The phenyl group in this compound introduces significant steric bulk compared to simpler analogs like 3-aminooxetane or oxetan-3-ol. This may reduce metabolic degradation but complicate synthetic accessibility .

- Hydrogen Bonding: The oxetan-3-ol group acts as a strong H-bond donor (comparable to carboxylic acids but with lower acidity, pKa ~10–12), while the amino group adds another H-bond donor site, enhancing interactions with biological targets .

Physicochemical Properties

Data from experimental and computational studies:

| Property | This compound | Oxetan-3-ol | 3-Phenyloxetane-3-carboxylic Acid | 3-(1-Aminoethyl)oxetan-3-ol |

|---|---|---|---|---|

| pKa (oxetan-3-ol) | ~11.5 (estimated) | ~14.5 | ~2.5 (carboxylic acid) | ~11.0 |

| logP | 2.1 (predicted) | -0.3 | 1.8 | 0.9 |

| Permeability (PAMPA) | High | Moderate | Low (due to carboxylic acid) | High |

| H-Bond Donors | 2 (oxetan-3-ol, NH₂) | 1 | 2 (oxetan-3-ol, COOH) | 2 |

Insights :

- Acidity : The oxetan-3-ol group in the target compound is less acidic than carboxylic acids (e.g., 3-Phenyloxetane-3-carboxylic Acid) but more acidic than alcohols like 1-octen-3-ol .

- Permeability : The combination of moderate lipophilicity and small molecular size (~200 g/mol) aligns with Lipinski’s rules, suggesting favorable oral bioavailability .

Q & A

Basic Research Questions

Q. What are the recommended synthetic strategies for preparing 3-(1-Amino-2-phenylethyl)oxetan-3-ol?

- Methodological Answer : A common approach involves alkylation of phenethylamine derivatives with oxetan-3-one precursors under basic conditions. For example, coupling phenethylmagnesium chloride with oxetan-3-one derivatives (e.g., alkylation or nucleophilic substitution) can yield the oxetane scaffold. Post-synthetic modifications, such as reductive amination or hydroxyl group protection, may optimize yields .

- Key Considerations : Use inert atmospheres (e.g., nitrogen) to prevent oxidation of sensitive intermediates. Monitor reaction progress via thin-layer chromatography (TLC) or LC-MS .

Q. How can the stereochemistry of this compound be confirmed experimentally?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly - HSQC and NOESY experiments, can resolve stereochemical ambiguities by analyzing coupling constants and spatial proximities. For example, the axial vs. equatorial orientation of the hydroxyl group in the oxetane ring affects NMR splitting patterns .

- Validation : Compare experimental data with computational predictions (e.g., density functional theory (DFT) calculations of NMR chemical shifts) .

Q. What are the primary physicochemical properties of this compound relevant to solubility and stability?

- Methodological Answer : The compound’s solubility in polar solvents (e.g., ethanol, DMSO) is influenced by its hydroxyl and amine groups. Stability studies under varying pH (2–12) and temperature (4–40°C) conditions can identify degradation pathways. Use high-performance liquid chromatography (HPLC) to track decomposition products .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of oxetane derivatives like this compound be resolved?

- Methodological Answer : Discrepancies in bioactivity assays (e.g., IC values) may arise from differences in cell lines, assay conditions, or compound purity. Validate results using orthogonal assays (e.g., fluorescence polarization vs. enzymatic activity) and ensure compound integrity via LC-MS and NMR. Cross-reference data with structurally similar oxetanes (e.g., 3-(4-Hydroxyphenyl)oxetan-3-ol) to identify structure-activity trends .

Q. What strategies mitigate low yields in the synthesis of this compound due to ring strain in oxetanes?

- Methodological Answer : Oxetane ring strain can lead to side reactions (e.g., ring-opening). Mitigate this by:

- Using bulky protecting groups (e.g., tert-butyloxycarbonyl (Boc) for amines) to sterically hinder undesired reactions.

- Optimizing reaction kinetics via slow addition of reagents to minimize exothermic side pathways.

- Employing low-temperature conditions (−20°C to 0°C) during critical steps .

Q. How can computational modeling guide the optimization of this compound for target binding?

- Methodological Answer : Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations can predict binding affinities to biological targets (e.g., enzymes or receptors). Focus on:

- Hydrogen bonding : The hydroxyl and amine groups may interact with catalytic residues.

- Conformational flexibility : The oxetane ring’s rigidity can be compared to flexible analogs (e.g., tetrahydrofuran derivatives) to assess entropic penalties .

Q. What analytical techniques are critical for detecting trace impurities in this compound?

- Methodological Answer : Use ultra-high-performance liquid chromatography (UHPLC) coupled with high-resolution mass spectrometry (HRMS) to identify impurities at <0.1% levels. For chiral purity, employ chiral stationary phases (e.g., amylose-based columns) in HPLC. Quantify residual solvents via gas chromatography (GC) with flame ionization detection .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.